Cas no 92224-23-2 (6-Methoxy-1H-indazol-5-ol)

6-Methoxy-1H-indazol-5-ol is a heterocyclic organic compound featuring an indazole core substituted with methoxy and hydroxyl functional groups. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. Its methoxy and hydroxyl groups enhance solubility and offer sites for further functionalization, making it valuable for derivatization studies. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its practicality in research and development. Its precise role depends on target applications, but its structural features suggest utility in medicinal chemistry and material science.
6-Methoxy-1H-indazol-5-ol structure
6-Methoxy-1H-indazol-5-ol structure
Product Name:6-Methoxy-1H-indazol-5-ol
CAS No:92224-23-2
MF:C8H8N2O2
MW:164.161321640015
CID:1027756
PubChem ID:40152285
Update Time:2025-08-05

6-Methoxy-1H-indazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-1H-indazol-5-ol
    • CS-0367348
    • 3-NITRO-4-(2-PYRIDYLTHIO)BENZOICACID
    • FT-0655247
    • 92224-23-2
    • AKOS006302985
    • 5-Hydroxy-6-Methoxy-1H-Indazole
    • DTXSID50654017
    • G74803
    • DB-031266
    • 5-Hydroxy-6-methoxy (1H)indazole
    • MDL: MFCD11007890
    • Inchi: 1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)4-9-10-6/h2-4,11H,1H3,(H,9,10)
    • InChI Key: YTXORVYCSNUUMN-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C=NNC=2C=1)O

Computed Properties

  • Exact Mass: 164.058577502g/mol
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.1Ų

6-Methoxy-1H-indazol-5-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM150238-1g
6-methoxy-1H-indazol-5-ol
92224-23-2 95%
1g
$*** 2023-03-31
Chemenu
CM150238-1g
6-methoxy-1H-indazol-5-ol
92224-23-2 95%
1g
$729 2021-08-05
Alichem
A269001812-1g
6-Methoxy-1H-indazol-5-ol
92224-23-2 95%
1g
$646.84 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438018-100mg
6-Methoxy-1H-indazol-5-ol
92224-23-2 95%
100mg
¥1312.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438018-250mg
6-Methoxy-1H-indazol-5-ol
92224-23-2 95%
250mg
¥2736.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438018-1g
6-Methoxy-1H-indazol-5-ol
92224-23-2 95%
1g
¥4598.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438018-5g
6-Methoxy-1H-indazol-5-ol
92224-23-2 95%
5g
¥13129.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTJ335-100mg
1H-Indazol-5-ol, 6-methoxy-6-methoxy-1H-indazol-5-ol
92224-23-2 95%
100mg
¥1080.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTJ335-250mg
1H-Indazol-5-ol, 6-methoxy-6-methoxy-1H-indazol-5-ol
92224-23-2 95%
250mg
¥1807.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTJ335-500mg
1H-Indazol-5-ol, 6-methoxy-6-methoxy-1H-indazol-5-ol
92224-23-2 95%
500mg
¥2585.0 2024-04-16

6-Methoxy-1H-indazol-5-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92224-23-2)6-Methoxy-1H-indazol-5-ol
Order Number:A10927
Stock Status:in Stock
Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):150.0/250.0/486.0/1502.0
Email:sales@amadischem.com

Additional information on 6-Methoxy-1H-indazol-5-ol

Introduction to 6-Methoxy-1H-indazol-5-ol (CAS No. 92224-23-2) in Modern Chemical and Pharmaceutical Research

6-Methoxy-1H-indazol-5-ol, identified by the chemical compound code CAS No. 92224-23-2, is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with a methoxy group at the 6-position and a hydroxyl group at the 5-position. The structural features of 6-Methoxy-1H-indazol-5-ol make it a versatile scaffold for the development of novel bioactive molecules, particularly in the quest for targeted therapeutic agents.

The indazole core is a privileged structure in drug discovery, owing to its ability to interact with various biological targets due to its aromaticity and electron-rich nature. The presence of both hydroxyl and methoxy functional groups enhances its potential for further derivatization, enabling the synthesis of diverse analogs with tailored pharmacological properties. Recent studies have highlighted the importance of indazole derivatives in addressing a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In the context of oncology research, 6-Methoxy-1H-indazol-5-ol has been investigated for its potential as an anti-proliferative agent. The hydroxyl group at the 5-position serves as a reactive site for chemical modifications, allowing for the attachment of pharmacophores that can modulate key signaling pathways involved in tumor growth and progression. For instance, studies have demonstrated that indazole derivatives can inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in cancer cell survival and angiogenesis.

Moreover, the methoxy group at the 6-position provides stability to the molecule while also serving as an anchor for further functionalization. This structural motif has been exploited in the design of small-molecule inhibitors that target specific enzymes or receptors overexpressed in cancer cells. The versatility of 6-Methoxy-1H-indazol-5-ol as a scaffold has led to its incorporation into several drug candidates currently undergoing preclinical evaluation.

Beyond oncology, 6-Methoxy-1H-indazol-5-ol has shown promise in other therapeutic areas. In neurodegenerative disease research, indazole derivatives have been explored for their potential to modulate neurotransmitter systems affected in conditions such as Alzheimer's disease and Parkinson's disease. The hydroxyl group at position 5 can be chemically modified to develop ligands that interact with specific receptors or enzymes implicated in neurodegeneration.

The compound's ability to cross the blood-brain barrier has also made it an attractive candidate for central nervous system (CNS) drug development. Researchers have leveraged its structural framework to design molecules that exhibit neuroprotective or anti-inflammatory effects, which are crucial in mitigating neuronal damage associated with these diseases.

Infectious disease research has similarly benefited from the exploration of indazole derivatives like 6-Methoxy-1H-indazol-5-ol. The scaffold's capacity to interact with bacterial and viral targets has led to the discovery of novel antimicrobial and antiviral agents. For example, modifications of the hydroxyl and methoxy groups have yielded compounds with activity against resistant strains of bacteria, addressing a growing global health concern.

The synthesis of 6-Methoxy-1H-indazol-5-ol involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high purity standards essential for pharmaceutical applications. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the indazole core efficiently. These techniques ensure scalability and reproducibility, which are critical factors in industrial drug production.

The pharmacokinetic profile of 6-Methoxy-1H-indazol-5-ol is another area of active investigation. Researchers are evaluating its solubility, stability, metabolic pathways, and excretion characteristics to optimize its bioavailability and therapeutic efficacy. Computational modeling techniques have been increasingly utilized to predict how modifications to its structure will influence these properties, accelerating the drug discovery process.

Recent advances in biotechnology have further enhanced the potential applications of 6-Methoxy-1H-indazol-5-ol. Gene editing technologies such as CRISPR-Cas9 have enabled researchers to create cell lines that express modified versions of target proteins, allowing for more precise testing of how this compound interacts with biological pathways. Such innovations are paving the way for personalized medicine approaches tailored to individual patient profiles.

The regulatory landscape surrounding novel pharmaceutical compounds like 6-Methoxy-1H-indazol-5-ol is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that all synthesized materials meet rigorous quality standards before being subjected to preclinical and clinical trials. This regulatory framework protects both patients and researchers by ensuring that only safe and effective drugs reach market approval.

In conclusion,6-Methoxy-1H-indazol-5-ol (CAS No. 92224-23) represents a significant compound in modern chemical and pharmaceutical research due to its versatile structural framework and potential therapeutic applications across multiple disease areas. Its indazole core provides a rich platform for molecular innovation, while ongoing research continues to uncover new ways it can be harnessed for treating some of humanity's most pressing health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92224-23-2)6-Methoxy-1H-indazol-5-ol
A10927
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):150.0/250.0/486.0/1502.0
Email